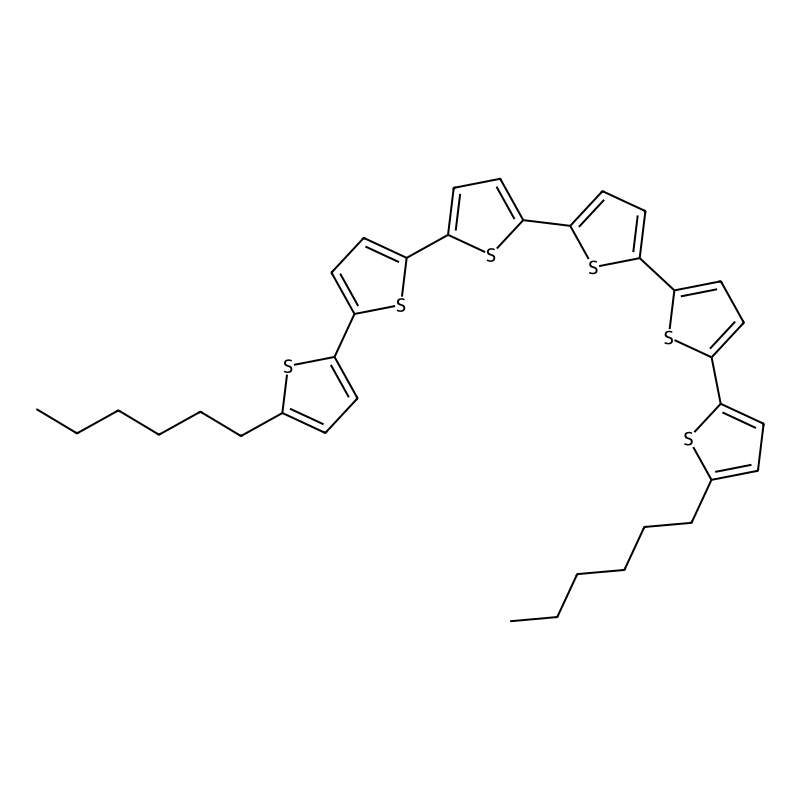

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Electronics:

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene (DH-6T) is an organic semiconductor belonging to the class of sexithiophenes. These molecules are characterized by a conjugated π-electron system, which allows for efficient charge transport and makes them attractive for various applications in organic electronics.

DH-6T has been extensively studied as an electron donor material in organic photovoltaic (OPV) devices. OPVs are a type of solar cell that utilizes organic materials to convert sunlight into electricity. DH-6T exhibits several properties that make it suitable for OPV applications, including:

- High thermal stability: This allows for stable device operation under various temperature conditions [].

- Good film-forming properties: This facilitates the formation of uniform and defect-free thin films, which are crucial for efficient device performance [].

- Tunable energy levels: The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels of DH-6T can be modified through chemical modifications, allowing for optimization of the device's energy band alignment and charge transfer processes [].

Research efforts have focused on improving the power conversion efficiency (PCE) of OPV devices based on DH-6T by:

- Developing new device architectures: This includes exploring different combinations of electron acceptor materials and optimizing device morphology [].

- Utilizing non-fullerene acceptors (NFAs): NFAs have emerged as a promising alternative to traditional fullerene acceptors, offering improved compatibility with DH-6T and potentially leading to higher PCEs [].

Other Potential Applications:

Beyond OPVs, DH-6T has also been investigated for its potential applications in other organic electronic devices, such as:

- Organic field-effect transistors (OFETs): These devices can function as switches or amplifiers and are essential for building organic integrated circuits [].

- Organic light-emitting diodes (OLEDs): OLEDs are used in displays and lighting applications, and DH-6T could potentially be used as a hole transport material in these devices [].

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a thiophene-based organic semiconductor characterized by a long alkyl chain and multiple thiophene units. The structure enhances its solubility and electronic properties, making it suitable for applications in organic field-effect transistors and photovoltaic devices. Its molecular formula is C44H54S6, indicating a significant number of sulfur atoms that contribute to its electronic characteristics .

- Potential Skin Irritation: Organic compounds can irritate the skin upon contact. It's advisable to wear gloves when handling DH-6T.

- Dust Inhalation: Inhalation of airborne particles should be avoided, particularly in powder form.

- Flammability: Organic materials can be flammable. Proper handling procedures to minimize fire risk are recommended.

The chemical behavior of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene can be influenced by its functional groups. Common reactions include:

- Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions due to the electron-rich nature of the sulfur atoms.

- Polymerization: This compound can serve as a monomer in polymerization reactions to form larger conjugated systems.

- Oxidation and Reduction: The compound can be oxidized to form cationic species or reduced to generate anionic species, which can affect its conductivity and electronic properties.

The synthesis of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically involves multi-step synthetic routes:

- Formation of Thiophene Units: Initial synthesis of thiophene units can be achieved through methods such as the Paal-Knorr reaction or via coupling reactions involving thiophene derivatives.

- Alkyl Chain Introduction: The hexyl group can be introduced through alkylation reactions using suitable alkyl halides.

- Coupling Reactions: The final assembly involves coupling multiple thiophene units through methods like Stille or Suzuki coupling, which allow for the formation of extended π-conjugated systems .

The unique properties of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen–2– yl] thiophen–2– yl] thiophen– 2– yl] thiophen– 2– yl] thiophene make it suitable for various applications:

- Organic Field Effect Transistors (OFETs): Its high charge mobility makes it an excellent candidate for use in OFETs.

- Organic Photovoltaics (OPVs): The compound's ability to absorb light and convert it into electrical energy positions it as a potential material for solar cells.

- Sensors: Its electronic properties can be utilized in sensor technology, particularly in detecting gases or biomolecules.

Several compounds exhibit structural similarities to 2– hexyl– 5– [ 5– [ 5– [ 5– [ 5– ( 5– hexyl thiophen – 2 – yl ) thiophen – 2 – yl ] thiophen – 2 – yl ] thiophen – 2 – yl ] thiophen – 2 – yl ] thiophene:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzothieno[3,2-b]benzothiophene | C18H14S4 | High mobility in OFETs; used in organic photovoltaics |

| Decaalkyldithiophene | C30H50S6 | Extended alkane chains enhance solubility; used in semiconductors |

| Poly(3-hexyltiohene) | C12H18S | Commonly used polymer; good electrical conductivity; flexible |

These compounds share features such as extended π-conjugation and potential applications in organic electronics but differ in their alkane chain lengths and specific electronic properties.